6-Hydroxy-2-methoxypyrimidine-4-carboxylic acid
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Overview
Description
6-Hydroxy-2-methoxypyrimidine-4-carboxylic acid is a chemical compound with the CAS Number: 1123546-30-4 . It has a molecular weight of 170.12 and its IUPAC name is 6-hydroxy-2-methoxy-4-pyrimidinecarboxylic acid .
Molecular Structure Analysis
The InChI code for 6-Hydroxy-2-methoxypyrimidine-4-carboxylic acid is 1S/C6H6N2O4/c1-12-6-7-3(5(10)11)2-4(9)8-6/h2H,1H3,(H,10,11)(H,7,8,9) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
6-Hydroxy-2-methoxypyrimidine-4-carboxylic acid is a powder at room temperature . The compound is stable under normal temperatures and pressures .Scientific Research Applications
Antiviral Activity
Research has explored derivatives of 6-hydroxypyrimidines for their antiviral properties. For instance, 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines have been studied for their inhibitory activity against DNA and RNA viruses, including herpes simplex virus and human immunodeficiency virus (HIV). These compounds demonstrated marked inhibition of retrovirus replication in cell culture, suggesting potential applications in antiviral therapy (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Catalytic Activity
Substituted 6-(1,3-oxazolin-2-yl)pyridine-2-carboxylates have been synthesized from 6-methoxycarbonylpyridine-2-carboxylic acid and studied for their ability to form stable complexes with Cu(II) ions. These complexes were further utilized as catalysts for addition reactions, showcasing the role of pyrimidine derivatives in catalyzing organic reactions, which could have implications for synthetic chemistry (Drabina, Funk, Růžička, Hanusek, & Sedlák, 2010).
Material Science
In material science, the reaction of 2-hydroxypyrimidine-4,6-dicarboxylic acid with metal ions has been explored to develop new lanthanide-organic coordination polymeric networks. These structures exhibit unique architectural features and tunable magnetic properties, suggesting potential applications in the design of functional materials for various technological applications (Liu, Xiong, Zhang, Du, & Zhu, 2009).
Corrosion Inhibition
Furthermore, pyrimidine derivatives have been investigated for their corrosion inhibition properties. Spiropyrimidinethiones, for example, have shown significant inhibition effects on the corrosion of mild steel in acidic solutions. This research highlights the potential of pyrimidine-based compounds in protecting metals from corrosion, which is critical for extending the lifespan of metal structures and components (Yadav, Sinha, Kumar, & Sarkar, 2015).
Safety and Hazards
properties
IUPAC Name |
2-methoxy-6-oxo-1H-pyrimidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O4/c1-12-6-7-3(5(10)11)2-4(9)8-6/h2H,1H3,(H,10,11)(H,7,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXIMJWDECSGSPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CC(=O)N1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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